molecular formula C16H11ClN2O5 B11530218 ethyl (2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate

ethyl (2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate

Cat. No.: B11530218
M. Wt: 346.72 g/mol
InChI Key: PCXNEFGLZKPDFG-JXMROGBWSA-N
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Description

Ethyl (2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate is an organic compound with a complex structure that includes a furan ring, a nitrophenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-2-nitrophenylfuran with ethyl cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the ethyl cyanoacetate acts as a nucleophile, attacking the electrophilic carbon of the aldehyde group in the furan ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl (2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The cyano group can also participate in interactions with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C16H11ClN2O5

Molecular Weight

346.72 g/mol

IUPAC Name

ethyl (E)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoate

InChI

InChI=1S/C16H11ClN2O5/c1-2-23-16(20)10(9-18)7-12-4-6-15(24-12)13-5-3-11(17)8-14(13)19(21)22/h3-8H,2H2,1H3/b10-7+

InChI Key

PCXNEFGLZKPDFG-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C#N

Origin of Product

United States

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